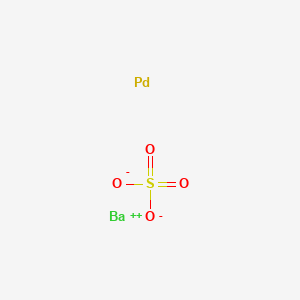

Pd barium sulfate

描述

Historical Development and Evolution of Supported Palladium Catalysts in Selective Hydrogenation

The journey of supported palladium catalysts is intrinsically linked to the broader evolution of catalysis science. Early in the 20th century, the concept of using metals on inert supports to enhance catalytic activity and selectivity began to take shape. Palladium, with its remarkable ability to activate hydrogen, quickly became a focal point of this research.

A pivotal moment in the history of palladium catalysis was the development of the Rosenmund reduction in 1918 by Karl Wilhelm Rosenmund. byjus.comquora.com This reaction demonstrated the conversion of acyl chlorides to aldehydes using a palladium catalyst supported on barium sulfate (B86663), often "poisoned" with a substance like quinoline (B57606) or sulfur to prevent over-reduction of the aldehyde to an alcohol. byjus.comwyzant.comstackexchange.com This was a landmark achievement, showcasing the power of catalyst support and modification to control reaction pathways. The barium sulfate support, with its low surface area, was found to moderate the activity of the palladium, a crucial factor in achieving the desired selectivity. byjus.comwyzant.comdifferencebetween.com

Over the decades, research has continued to refine supported palladium catalysts. The development of various supports like activated carbon, calcium carbonate, and different metal oxides has provided a toolbox for chemists to tailor catalyst properties for specific transformations. juniperpublishers.comacs.org The understanding of how the support material influences the dispersion, electronic properties, and stability of the palladium nanoparticles has grown significantly, leading to the design of more efficient and selective catalysts for a wide array of hydrogenation reactions. nih.gov

Foundational Role in Strategic Organic Transformations

Palladium on barium sulfate has established itself as a cornerstone catalyst for several key organic transformations, most notably in selective hydrogenation. samaterials.com Its applications are particularly prominent in the synthesis of fine chemicals and pharmaceuticals, where precise control over chemical reactions is paramount. chemimpex.com

The most classic application is the Rosenmund Reduction , the partial reduction of acyl chlorides to aldehydes. byjus.comfiveable.me This reaction remains a vital method for aldehyde synthesis due to its high selectivity, preventing the further reduction to alcohols that would occur with more active catalysts. wyzant.com

Beyond the Rosenmund reduction, Pd/BaSO₄ is also employed in the selective hydrogenation of alkynes to cis-alkenes . juniperpublishers.comjuniperpublishers.com In this context, it is often referred to as a Lindlar-type catalyst, although the classic Lindlar catalyst uses palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline. stackexchange.comdifferencebetween.com The principle, however, is similar: the catalyst's activity is attenuated to stop the hydrogenation at the alkene stage, preventing the formation of the corresponding alkane. wyzant.com

Furthermore, this catalytic system has found use in other reductive processes, including the hydrogenolysis of certain functional groups and the decarboxylation of aliphatic esters. juniperpublishers.compsu.eduscientificlabs.co.uk

Distinguishing Characteristics within the Class of Supported Metal Catalysts

Palladium on barium sulfate possesses several distinguishing features that set it apart from other supported metal catalysts:

Controlled Activity: The primary characteristic of Pd/BaSO₄ is its moderated catalytic activity. The barium sulfate support, being relatively inert and possessing a low surface area, helps to prevent the high activity of palladium from causing unwanted side reactions or over-reduction of the desired product. samaterials.combyjus.comwyzant.com This controlled reactivity is a key advantage in achieving high selectivity.

Selectivity: As a direct consequence of its controlled activity, Pd/BaSO₄ exhibits excellent selectivity in various hydrogenation reactions. chemimpex.com This is most evident in the Rosenmund reduction, where it selectively reduces the highly reactive acyl chloride functional group without affecting the resulting aldehyde. byjus.com

Poisoning for Enhanced Selectivity: The performance of Pd/BaSO₄ can be further fine-tuned through the use of catalyst "poisons." evanschemicals.com These are compounds, such as quinoline or sulfur derivatives, that are added in small amounts to selectively deactivate the most active sites on the palladium surface. stackexchange.comvedantu.com This poisoning strategy is crucial for preventing the over-reduction of sensitive functional groups. wyzant.com

Heterogeneous Nature: Being a heterogeneous catalyst, Pd/BaSO₄ offers significant practical advantages. samaterials.com It can be easily separated from the reaction mixture by simple filtration, which simplifies product purification and allows for the potential reuse of the catalyst. researchgate.net

Table 1: Comparison of Common Supported Palladium Catalysts

| Catalyst | Support | Primary Application | Key Characteristics |

| Pd/BaSO₄ | Barium Sulfate | Rosenmund reduction, selective alkyne hydrogenation | Moderate activity, high selectivity, can be poisoned. samaterials.combyjus.comstackexchange.com |

| Pd/C | Activated Carbon | General hydrogenations, debenzylation | High activity, large surface area, versatile. juniperpublishers.com |

| Pd/CaCO₃ (Lindlar) | Calcium Carbonate | Selective hydrogenation of alkynes to cis-alkenes | Poisoned with lead acetate and quinoline for high selectivity. stackexchange.comdifferencebetween.com |

| Pd/Al₂O₃ | Alumina (B75360) | Hydrogenation and other catalytic processes | Good thermal stability, can have acidic or basic properties. acs.org |

The unique combination of palladium's catalytic prowess with the moderating effect of the barium sulfate support, often enhanced by the use of poisons, solidifies the position of palladium on barium sulfate as a highly specialized and invaluable tool in the arsenal (B13267) of the synthetic organic chemist.

Structure

2D Structure

属性

分子式 |

BaO4PdS |

|---|---|

分子量 |

339.81 g/mol |

IUPAC 名称 |

barium(2+);palladium;sulfate |

InChI |

InChI=1S/Ba.H2O4S.Pd/c;1-5(2,3)4;/h;(H2,1,2,3,4);/q+2;;/p-2 |

InChI 键 |

IFNNXDFBUBKSAU-UHFFFAOYSA-L |

规范 SMILES |

[O-]S(=O)(=O)[O-].[Pd].[Ba+2] |

产品来源 |

United States |

Synthesis and Preparation Methodologies of Palladium on Barium Sulfate Catalysts

Precursor Selection and Stoichiometric Considerations in Catalyst Fabrication

The initial step in fabricating a Pd/BaSO₄ catalyst is the selection of an appropriate palladium precursor. The choice of precursor salt can significantly influence the chemical state and particle size of the final palladium particles on the support. mdpi.com Common precursors include palladium(II) chloride (PdCl₂), palladium(II) nitrate (B79036) (Pd(NO₃)₂), and palladium(II) acetate (B1210297) (Pd(OAc)₂). mdpi.comorgsyn.orgrsc.orgfrontiersin.org

For instance, a widely cited method for preparing a 5% Pd on BaSO₄ catalyst uses a solution of palladium chloride dissolved in concentrated hydrochloric acid. orgsyn.orgorgsyn.org The use of chloride-containing precursors can sometimes lead to residual chlorine in the final catalyst, which may affect its performance. mdpi.com Alternatively, precursors like palladium nitrate or acetate offer chlorine-free options. mdpi.comrsc.org The interaction between the precursor and the support during preparation is crucial for achieving high dispersion of the active metal. uu.nl

Stoichiometric considerations are paramount to achieving the desired palladium loading on the barium sulfate (B86663) support. The loading is typically expressed as a weight percentage (wt.%) of palladium relative to the total mass of the catalyst. For a 5% Pd on BaSO₄ catalyst, a specific mass of the palladium precursor is calculated to correspond to 5% of the final catalyst weight. orgsyn.org For example, to prepare approximately 100 grams of a 5% catalyst, around 8.2 grams of palladium chloride are used. orgsyn.orgorgsyn.org The stoichiometry also extends to the reagents used for precipitating the barium sulfate support itself, ensuring the formation of a high-surface-area, finely divided support material. orgsyn.orgorgsyn.org

Table 1: Common Palladium Precursors and Their Characteristics

| Precursor | Chemical Formula | Common Solvent | Notes |

|---|---|---|---|

| Palladium(II) Chloride | PdCl₂ | Hydrochloric Acid (HCl) | Frequently used; dissolution can be slow and may require heating. orgsyn.orgorgsyn.org |

| Palladium(II) Nitrate | Pd(NO₃)₂ | Water/Dilute Nitric Acid | Provides a chloride-free route. mdpi.comuu.nl |

| Palladium(II) Acetate | Pd(OAc)₂ | Organic Solvents (e.g., Toluene) | Often used for synthesis in non-aqueous media. rsc.orgfrontiersin.org |

Influence of Barium Sulfate Support Characteristics on Catalyst Properties

The morphology and particle size of the barium sulfate support can be controlled during the precipitation step. science.govresearchgate.net Factors such as reactant concentration, pH, temperature, and the presence of additives can significantly influence the final characteristics of the support particles. researchgate.netmdpi.com

Research has shown that the pH of the reaction solution has a significant effect on the particle size of the resulting barium sulfate. science.govmdpi.com For example, spherical and well-dispersed particles can be obtained at a pH between 9 and 10. science.gov The particle size distribution can also be affected by the pH, with uniform distributions observed at neutral or slightly alkaline pH values. mdpi.com The rapid addition of sulfuric acid to a barium salt solution, as described in classic preparations, is a deliberate step to produce finely divided barium sulfate, which is essential for creating a high-surface-area support. orgsyn.org Controlling these parameters allows for the tailoring of the support's properties, which in turn influences the dispersion and accessibility of the palladium active sites, ultimately impacting the catalyst's activity and selectivity. malvernpanalytical.com

Optimization of Surface Area and Pore Structure (e.g., Mesopores, Macropores)

The surface area and pore structure of the barium sulfate support are critical parameters that affect the performance of the Pd/BaSO₄ catalyst. A higher surface area generally leads to better dispersion of the palladium nanoparticles, which in turn can enhance catalytic activity. samaterials.com The pore structure, including the presence of mesopores (2–50 nm) and macropores (>50 nm), influences the diffusion of reactants and products to and from the active catalytic sites. ugr.es

Research has shown that the synthesis conditions of the barium sulfate support can be tailored to control its surface area and porosity. For instance, using ethylene (B1197577) glycol as a modifying agent during the precipitation of barium sulfate can lead to the formation of mesoporous structures with high surface areas. researchgate.net One study reported achieving a BET surface area of 91.56 m²/g with a pore volume of 0.188 cm³/g for a mesoporous barium sulfate material. researchgate.net Such mesoporous structures can be stable up to 400°C. researchgate.net

| Support Modification | Resulting Feature | Impact on Catalysis | Reference |

| Ethylene glycol as modifying agent | Mesoporous BaSO₄ with high surface area | Enhanced dispersion of Pd | researchgate.net |

| Removal of mesopores, maintenance of macropores | Pd on external surface | Improved accessibility for large molecules | researchgate.net |

Impact of Support Acidity/Basicity on Palladium Dispersion

The acidity or basicity of the support material can significantly influence the dispersion and electronic state of the supported palladium nanoparticles, thereby affecting the catalyst's performance. frontiersin.org While barium sulfate is generally considered relatively inert, its surface properties can play a role in the catalyst's behavior. samaterials.com The interaction between the palladium active phase and the support is a key factor in determining catalytic activity, selectivity, and stability. frontiersin.org

Studies on various supported palladium catalysts have shown that the acid properties of the support can have a profound effect on the dispersion of palladium. frontiersin.org For instance, Brønsted acid sites on a support have been found to be responsible for generating highly dispersed palladium species. frontiersin.org The strength of the support's acidity can also influence the transformation of palladium between its metallic (Pd⁰) and oxidized (Pd²⁺) states, which can be crucial for certain catalytic reactions. frontiersin.org

Intentional Modification and Post-Synthetic Treatments for Performance Modulation

Incorporation of Selectivity-Enhancing Doping Agents (e.g., Lead, Quinoline (B57606), Thioquinanthrene, Thiourea)

A key strategy to enhance the selectivity of Pd/BaSO₄ catalysts, particularly in the partial hydrogenation of alkynes to alkenes, is the intentional introduction of "poisons" or doping agents. wikipedia.orgmasterorganicchemistry.com These agents modify the catalytic properties of palladium, deactivating it to prevent the over-reduction of the desired alkene product to an alkane. wikipedia.orgbyjus.com This technique is famously employed in the Lindlar catalyst, which consists of palladium on a support like barium sulfate or calcium carbonate, poisoned with lead. byjus.comwikipedia.org

Lead acetate is a common poison used in the preparation of Lindlar's catalyst. byjus.com The lead serves to deactivate the palladium active sites, thereby increasing the selectivity for alkene formation. wikipedia.org Quinoline is another widely used modifier that further enhances selectivity. masterorganicchemistry.comwikipedia.org It is believed that quinoline helps to prevent the formation of alkanes and can be used in conjunction with lead or as an alternative modifier for Pd/BaSO₄ catalysts. masterorganicchemistry.comwikipedia.org The combination of Pd/BaSO₄ with quinoline is considered an alternative to the traditional Lindlar's catalyst. masterorganicchemistry.com

Other sulfur-containing compounds like thioquinanthrene and thiourea (B124793) are also employed as poisons, particularly in the Rosenmund reduction of acyl chlorides to aldehydes. byjus.com In this reaction, the Pd/BaSO₄ catalyst is intentionally poisoned to prevent the over-reduction of the aldehyde product to a primary alcohol. wikipedia.orgbyjus.com The choice and amount of the doping agent are critical for fine-tuning the catalyst's activity and achieving the desired selectivity. catalysis.blog

| Doping Agent | Typical Application | Function | Reference |

| Lead (from Lead Acetate) | Alkyne to cis-alkene hydrogenation (Lindlar Catalyst) | Deactivates palladium sites to prevent over-reduction | byjus.comwikipedia.org |

| Quinoline | Alkyne to cis-alkene hydrogenation, Rosenmund Reduction | Enhances selectivity, prevents alkane formation | wikipedia.orgmasterorganicchemistry.comwikipedia.org |

| Thioquinanthrene | Rosenmund Reduction | Prevents over-reduction of aldehyde to alcohol | byjus.com |

| Thiourea | Rosenmund Reduction | Prevents over-reduction of aldehyde to alcohol | byjus.com |

Thermal Treatment Effects on Catalyst Structural Stability and Activity

Thermal treatment, or calcination, is a crucial step in catalyst preparation that can significantly impact its structural stability and catalytic activity. The temperature and duration of thermal treatment can influence the crystallite size of the palladium nanoparticles, the surface area of the support, and the interaction between the metal and the support.

For Pd/BaSO₄ catalysts, studies have shown that the catalyst can undergo changes under reaction conditions, which often involve elevated temperatures. For instance, in the decarboxylation of methyl stearate (B1226849), a used 5% Pd/BaSO₄ catalyst showed better crystallization than a freshly prepared one, indicating that sintering of the catalyst had occurred at the reaction temperature of 270 °C. psu.edu Sintering, the process where small metal particles agglomerate into larger ones, can lead to a decrease in the number of active sites and thus a reduction in catalytic activity.

Conversely, controlled thermal treatment can be beneficial. For some supported catalysts, heat treatment is necessary to decompose precursors and form the active metallic phase. acs.org However, excessive temperatures can be detrimental. For example, heating a Pd-on-C catalyst in a vacuum drying oven at 115 °C for an extended period can make it extremely pyrophoric. researchgate.net The thermal stability of the support itself is also important. Mesoporous barium sulfate has been shown to be stable up to 400°C, beyond which significant changes and agglomeration can occur. researchgate.net Therefore, the thermal treatment conditions must be carefully optimized to ensure a stable and active catalyst.

Surface Functionalization Strategies

Surface functionalization offers a sophisticated approach to tailor the catalytic properties of palladium-based catalysts. This involves modifying the catalyst surface with specific organic molecules or polymers to alter the electronic environment of the palladium active sites or to introduce specific functionalities.

One strategy involves coating the surface of a palladium catalyst with a polymer layer. For instance, functionalizing a Pd/C catalyst with a polydiallyldimethylammonium (PDDA) polymer has been shown to enhance its catalytic performance in the electrochemical reduction of CO₂. rsc.org The electron-donating quaternary ammonium (B1175870) groups in PDDA transfer electron density to the palladium nanoparticles, which weakens the binding of intermediates like CO and improves selectivity. rsc.org

Another approach is the use of periodic mesoporous organosilicas (PMOs) with built-in coordinating units, such as phosphine (B1218219) groups, as catalyst supports. chemistryviews.org These phosphine units can anchor palladium, creating isolated and well-defined active sites on the pore surface. chemistryviews.org Pd(0) immobilized on such phosphine-functionalized PMOs has demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions, even with challenging substrates. chemistryviews.org These examples highlight how surface functionalization can be a powerful tool for the rational design of highly selective and active palladium catalysts.

Catalytic Performance and Reaction Scope of Palladium on Barium Sulfate

Selective Semihydrogenation of Alkynes to Alkenes

The transformation of alkynes into alkenes is a cornerstone of organic synthesis. While the complete hydrogenation of alkynes to alkanes is more thermodynamically favorable, palladium on barium sulfate (B86663) enables the selective partial hydrogenation to produce the corresponding alkene. This catalyst is especially prized for its capacity to generate Z-alkenes (cis-alkenes) with a high degree of stereoselectivity. wisc.eduscribd.comwikipedia.org

The high stereoselectivity for Z-alkene formation using a Pd/BaSO4 catalyst is a direct result of the reaction's mechanism on the catalyst's surface. According to the prevailing theory, the alkyne molecule adsorbs onto the palladium catalyst's surface. vedantu.com The alkyne's triple bond interacts with the active sites on the palladium. Hydrogen, which is also adsorbed and split into atomic hydrogen on the palladium surface, is then delivered to the alkyne in a syn-addition manner. wikipedia.orgvedantu.com This means both hydrogen atoms add to the same side of the alkyne molecule while it is complexed with the catalyst. wikipedia.orgvedantu.com This concerted or stepwise addition from the catalyst surface leads to the formation of the cis- or Z-alkene. wisc.eduwikipedia.org The newly formed alkene has a weaker affinity for the catalyst surface compared to the initial alkyne, which causes it to detach before further hydrogenation can take place. The barium sulfate support is thought to alter the electronic properties and physical structure of the palladium particles, which helps to avert the over-hydrogenation of the resulting alkene. byjus.com

A key benefit of palladium on barium sulfate is its chemoselectivity, which permits the hydrogenation of alkynes even when other reducible functional groups are present. chemimpex.com For example, in molecules that contain both an alkyne and a less reactive alkene, the catalyst will preferentially reduce the alkyne. This selectivity is due to the alkyne's stronger adsorption to the catalyst surface in comparison to the alkene. The catalyst can also be employed in the presence of other functional groups like carbonyls, nitro groups, and aromatic rings, which would typically be reduced under more intense hydrogenation conditions. samaterials.com However, the selectivity can be affected by the specific reaction conditions and the substrate's nature. In some instances, poisoning the catalyst with substances such as quinoline (B57606) or lead(II) acetate (B1210297) (as in the Lindlar catalyst) is required to boost this chemoselectivity and prevent the reduction of more sensitive functionalities. wikipedia.org

Preventing over-hydrogenation to the corresponding alkane and suppressing the E/Z-isomerization of the newly formed alkene are crucial for the practical use of Pd/BaSO4 in alkyne semihydrogenation. wisc.edu The barium sulfate support itself aids in this by offering a large surface area, which is believed to promote a good dispersion of the palladium particles. samaterials.com This high dispersion can create palladium particles with a modified electronic structure that are less active in hydrogenating alkenes.

Furthermore, the reaction conditions are critically important. A common tactic is to use specific catalyst poisons, such as quinoline or lead salts. wikipedia.org These poisons selectively block the most active sites on the palladium surface, which are responsible for both the over-hydrogenation of the alkene and the isomerization of the Z-alkene into the more stable E-alkene. wisc.eduwikipedia.org The poison effectively "tunes" the catalyst's activity, stopping the reaction at the alkene stage. wisc.edu The selection and quantity of the poison are vital and often require optimization for a specific substrate to get the desired result.

| Substrate | Catalyst | Poison | Product | Yield of Z-Alkene |

| Phenylacetylene | 5% Pd/BaSO4 | Quinoline | Styrene (B11656) | High |

| Acetylenedicarboxylic acid | Pd/BaSO4 (Lindlar) | Lead(II) acetate, Quinoline | Maleic acid | High |

| 2-Butyne | Pd/BaSO4 | Quinoline | cis-2-Butene | High |

Rosenmund Reduction: Controlled Conversion of Acyl Chlorides to Aldehydes

The Rosenmund reduction is a well-established organic reaction that employs palladium on barium sulfate to transform an acyl chloride into an aldehyde. juniperpublishers.comwikipedia.orgmedium.com This reaction is a valuable technique for synthesizing aldehydes, which are key intermediates in numerous chemical syntheses. The success of the Rosenmund reduction depends on preventing the aldehyde product from being further reduced to the corresponding primary alcohol. byjus.comwikipedia.org

The mechanism of the Rosenmund reduction begins with the oxidative addition of the acyl chloride to the palladium(0) catalyst surface. juniperpublishers.com This step results in the formation of an acyl-palladium(II) complex. This complex then reacts with hydrogen, which has been adsorbed and dissociated on the palladium surface. A crucial subsequent step is the reductive elimination of the aldehyde product and hydrogen chloride, which regenerates the palladium(0) catalyst. juniperpublishers.com

Selectivity for the aldehyde is achieved because the aldehyde product is less reactive with the catalyst than the initial acyl chloride. wikipedia.org However, aldehydes can be reduced to alcohols under the reaction conditions. byjus.comunacademy.com To prevent this over-reduction, the catalyst is often partially deactivated or "poisoned." byjus.comwikipedia.orgorganic-chemistry.org Historically, sulfur-containing compounds like thiourea (B124793) or quinoline-sulfur have been used for this purpose. wikipedia.orgunacademy.com The poison adjusts the catalyst's activity, permitting the reduction of the highly reactive acyl chloride while hindering the reduction of the less reactive aldehyde. wikipedia.orgaakash.ac.in The barium sulfate support is also essential, as it provides a low surface area for the palladium, which helps to prevent over-hydrogenation. byjus.commedium.comunacademy.com

Several side reactions can occur during the Rosenmund reduction, which can lower the yield of the desired aldehyde. The main side reaction is the over-reduction of the aldehyde to a primary alcohol. wikipedia.orgunacademy.com As previously noted, poisoning the catalyst is the most frequent method to counter this. wikipedia.orgunacademy.com

Another possible side reaction is the formation of an ester, which can result from the reaction of the starting acyl chloride with any alcohol present, including the alcohol formed from over-reduction. byjus.comwikipedia.orgunacademy.com Careful management of reaction conditions, such as temperature and pressure, is crucial to minimize these side reactions. The purity of the starting acyl chloride is also significant, as any remaining acid or water can disrupt the reaction. The choice of solvent can also affect the reaction's outcome. Non-polar, aprotic solvents are typically favored. byjus.comorganic-chemistry.orgacsgcipr.org Modern variations of the Rosenmund reduction might use alternative hydrogen sources or modified catalyst systems to further improve selectivity and reduce the formation of side products.

| Acyl Chloride | Catalyst | Poison/Regulator | Product | Yield of Aldehyde |

| Benzoyl chloride | 5% Pd/BaSO4 | Quinoline-Sulfur | Benzaldehyde | High |

| Lauroyl chloride | 5% Pd/BaSO4 | N,N-Dimethylaniline | Laurinaldehyde | Good |

| Phthaloyl chloride | 5% Pd/BaSO4 | Thioquinanthrene | Phthalaldehyde | 50-60% |

Hydrogenation of Bulky Polymeric Substrates (e.g., Polystyrene, Natural Rubber)

The hydrogenation of polymers is a critical industrial process for enhancing their thermal stability and weather resistance. However, it presents significant challenges compared to the hydrogenation of small molecules. Pd/BaSO₄ has been employed as a catalyst in these complex reactions. researchgate.netresearchgate.net

The catalytic hydrogenation of high molecular weight polymers like polystyrene is often hindered by the slow diffusion of the large polymer chains. researchgate.net This mass transfer limitation means that the accessibility of the polymer's unsaturated sites to the catalyst's active centers can be the rate-determining step. Traditional porous catalysts can be inefficient as the large size of polymer coils and the high viscosity of the polymer solution impede diffusion into the catalyst's inner pores. researchgate.netacs.org This can lead to a "scale effect," where macromolecules adhere to and block the catalyst pores, reducing efficiency. acs.org

Non-porous supports like barium sulfate are advantageous in this context. researchgate.netresearchgate.net By having the palladium active sites primarily on the external surface, the severe limitations imposed by pore diffusion are mitigated. researchgate.net However, external mass transfer limitations can still occur, influenced by factors like stirring speed and solution viscosity. acs.org For instance, in the hydrogenation of polystyrene, the reaction rate can be impacted by the difficulty of polymer macromolecules diffusing through the solution to the catalyst surface. acs.org The development of catalysts on non-porous or macroporous supports, such as barium sulfate, represents a strategy to overcome these diffusion challenges and improve hydrogenation efficiency for bulky polymers. researchgate.netresearchgate.net

The microstructure of a polymer, including the arrangement of its monomer units, significantly influences its properties. Catalytic hydrogenation offers a pathway to modify this microstructure selectively.

In the case of natural rubber, which consists mainly of cis-1,4-polyisoprene units, hydrogenation with Pd/BaSO₄ reduces the carbon-carbon double bonds. researchgate.netresearchgate.net The extent of this hydrogenation can be controlled by reaction parameters, altering the physical properties of the resulting polymer. researchgate.net

During the catalytic hydrogenation of unsaturated polymers, the desired reduction of double bonds can be accompanied by competing side reactions. A prominent example is cis-trans isomerization. In the hydrogenation of natural rubber (cis-1,4-polyisoprene) using a Pd/BaSO₄ catalyst, the final polymer structure is a result of both hydrogenation and cis-trans isomerization occurring competitively. researchgate.net

The degree to which each reaction proceeds is dependent on several factors, including hydrogen pressure, temperature, reaction time, and the solvent used. researchgate.net For example, studies on model alkenes have shown that on palladium catalysts, cis-to-trans isomerization can occur in parallel with hydrogenation. nih.gov The mechanism often involves the formation of a mono-σ-bonded palladium-alkyl intermediate, which can lead to either isomerization or hydrogenation. nih.gov At certain temperatures, isomerization can become the dominant pathway, especially if the surface is modified by hydrocarbon species. acs.org This competition is a critical consideration in polymer hydrogenation, as the presence of trans isomers in the final product will significantly alter its physical and mechanical properties compared to a purely hydrogenated or the original cis polymer.

Decarboxylation Reactions of Aliphatic Esters

Palladium on barium sulfate has proven to be a potent and highly selective catalyst for the decarboxylation of higher aliphatic esters, converting them into diesel-like paraffins. psu.edursc.org This reaction is of significant interest for producing second-generation biofuels from renewable biomass resources. psu.eduresearchgate.net

In a key study, various aliphatic acid methyl and ethyl esters were successfully converted using a 5% Pd/BaSO₄ catalyst in supercritical hexane (B92381) under a hydrogen atmosphere. psu.edu The catalyst demonstrated high activity and selectivity for decarboxylation at temperatures lower than those required by many other catalytic systems. psu.eduresearchgate.net For example, methyl stearate (B1226849) was converted with high yield and selectivity to heptadecane. A plausible mechanism involves the cleavage of either the alkyl-oxygen or the acyl-oxygen bond on the palladium surface. psu.edu

The table below summarizes the results for the decarboxylation of various aliphatic esters using 5% Pd/BaSO₄. psu.edu

| Substrate | Conversion (%) | Alkane Selectivity (%) | Major Product |

|---|---|---|---|

| Methyl Palmitate | 94.7 | 99.1 | Pentadecane |

| Methyl Laurate | 96.2 | 99.3 | Undecane |

| Ethyl Stearate | 91.3 | 98.9 | Heptadecane |

| Ethyl Octanoate | 98.5 | 99.5 | Heptane |

Reaction Conditions: 5% Pd/BaSO₄ catalyst, supercritical hexane, 1.6 MPa H₂ pressure. psu.edu

Utility as a Catalyst Reservoir in Cross-Coupling Methodologies (e.g., Stille Coupling)

While Pd/BaSO₄ is a heterogeneous catalyst, it can serve as a "catalyst reservoir" in homogeneous cross-coupling reactions, such as the Stille coupling. scientificlabs.comresearchgate.net In this role, the solid catalyst releases soluble, catalytically active palladium species (Pd(0)/Pd(II)) into the reaction medium, which then drive the catalytic cycle. researchgate.net

Stille cross-coupling reactions between iodobenzene (B50100) and tributylphenyltin (B1297740) have been successfully carried out using Pd/BaSO₄ as the catalyst source in an ethanol/water solution without the need for additional ligands. researchgate.net The reaction proceeds to give high yields of the corresponding biaryl products. An interesting finding is that after filtering off the solid Pd/BaSO₄, the remaining solution retains its catalytic activity, confirming that the true catalyst is a soluble palladium species that has leached from the support. researchgate.net This methodology has also been effective for other substrates, including 2-bromothiophene (B119243) and chlorobenzene, which are typically less reactive. researchgate.net The catalyst can be reused, although some loss in activity is observed over successive cycles. researchgate.net

Catalytic Transfer Hydrogenation Processes

Palladium on barium sulfate is an effective catalyst for catalytic transfer hydrogenation (CTH). samaterials.com In CTH, hydrogen is transferred to the substrate from a donor molecule rather than from gaseous hydrogen (H₂). samaterials.comwikipedia.org This method offers practical advantages, as it avoids the need for high-pressure hydrogenation equipment.

Common hydrogen donors used in conjunction with Pd/BaSO₄ include formic acid. samaterials.com The catalyst facilitates the decomposition of the donor molecule to provide the hydrogen atoms needed for the reduction. This process is used for the selective hydrogenation of various functional groups, such as alkenes and alkynes, under mild conditions. chemimpex.comsamaterials.com The controlled activity of Pd/BaSO₄ is beneficial in these reactions, often leading to high selectivity for the desired partially hydrogenated product, similar to its behavior in conventional hydrogenation. samaterials.com

Mechanistic Investigations of Palladium on Barium Sulfate Catalysis

Adsorption Phenomena and Palladium-Substrate Surface Interactions

The catalytic cycle on Pd/BaSO₄ begins with the adsorption and activation of reactants on the palladium surface. The nature of these interactions dictates the reaction pathway and the ultimate product distribution.

The activation of hydrogen is a critical first step in hydrogenation reactions. Palladium has a unique ability to adsorb hydrogen and dissociate it into highly reactive hydrogen atoms. oaepublish.com This process, known as dissociative adsorption, is not straightforward and is believed to require specific arrangements of palladium atoms on the surface. libretexts.org

Research using scanning tunnelling microscopy on palladium surfaces has revealed that the dissociative adsorption of H₂ molecules does not occur on single or even two adjacent vacant atomic sites. nih.gov Instead, it is proposed that aggregates of three or more contiguous vacancies are necessary for efficient H₂ dissociation. nih.gov Once dissociated, the hydrogen atoms can penetrate the palladium lattice to form palladium hydride (PdHₓ). oaepublish.comoup.com This subsurface hydrogen is considered to be more energetic and can follow different, often more favorable, pathways during the hydrogenation process compared to surface-adsorbed hydrogen. nih.gov The formation of these hydride phases can cause an expansion of the Pd lattice, which in turn influences the electronic structure and catalytic properties of the metal. oaepublish.com

The process can be summarized in the following steps:

Adsorption: Molecular hydrogen (H₂) adsorbs onto the palladium surface.

Dissociation: The H-H bond is cleaved on active sites, forming atomic hydrogen (H).

Spillover and Diffusion: The hydrogen atoms can migrate across the palladium surface and may be absorbed into the bulk of the palladium to form palladium hydride. oaepublish.comnih.gov

Following hydrogen activation, the organic substrate must adsorb onto the catalyst surface in a suitable orientation for the reaction to proceed. The mechanism of catalytic hydrogenation is generally understood to involve the transfer of adsorbed hydrogen atoms to the adsorbed substrate. libretexts.org

In the case of alkyne hydrogenation, the alkyne molecule adsorbs onto the palladium surface via its π-bonds. masterorganicchemistry.com The geometry of this adsorption is crucial for the stereochemical outcome of the reaction. For the formation of a cis-alkene, as is famously achieved with Lindlar's catalyst (which can be Pd/BaSO₄ poisoned with lead and quinoline), the alkyne must adsorb in such a way that two hydrogen atoms can be delivered to the same face of the triple bond (syn-addition). masterorganicchemistry.commasterorganicchemistry.com The catalyst surface brings the adsorbed alkyne and the dissociated hydrogen atoms into close proximity, facilitating the stepwise addition of hydrogen. libretexts.org

The general sequence for an alkene is as follows:

The unsaturated substrate (e.g., an alkene or alkyne) is adsorbed onto the palladium surface, typically on the less sterically hindered face. libretexts.orgmasterorganicchemistry.com

A migratory insertion occurs, where one adsorbed hydrogen atom is transferred to one of the carbon atoms of the double or triple bond, forming a new C-H bond and a C-Pd bond. masterorganicchemistry.com

A second hydrogen atom is then transferred in a step known as reductive elimination, forming the second C-H bond and releasing the now-saturated or partially saturated product from the catalyst surface. masterorganicchemistry.com

The selectivity of Pd/BaSO₄, particularly in the Rosenmund reduction, is attributed to the prevention of over-hydrogenation. The catalyst facilitates the reduction of the acyl chloride to the aldehyde, but the aldehyde product is less strongly adsorbed or is more readily desorbed than the initial substrate, preventing its further reduction to an alcohol. byjus.com

Function of Deliberate Poisoning and Modifiers in Catalyst Deactivation and Selectivity Enhancement

The performance of palladium on barium sulfate (B86663) (Pd/BaSO₄) catalysts, particularly in selective hydrogenation reactions, is profoundly influenced by the presence of deliberate poisons or modifiers. These substances are not merely contaminants but are strategically introduced to modulate the catalyst's activity and, more importantly, to enhance its selectivity towards a desired product. juniperpublishers.comunacademy.com The primary function of these modifiers is to deactivate the most active palladium sites, thereby preventing subsequent, unwanted reactions such as over-hydrogenation. juniperpublishers.combyjus.com

Commonly employed poisons include sulfur compounds (like quinoline-sulfur, thiourea (B124793), and tetramethylthiourea) and lead salts (like lead acetate). juniperpublishers.comunacademy.comwikipedia.orgvedantu.com The support material, barium sulfate, itself contributes to this moderating effect due to its inherently low surface area, which helps to prevent over-reduction. unacademy.combyjus.com

The enhanced selectivity achieved by poisoning is largely attributed to the site-specific deactivation of highly active, but non-selective, palladium facets. It is understood that catalyst poisons function by blocking the most active sites on the palladium surface. juniperpublishers.com This targeted deactivation prevents the catalyst from promoting undesired secondary reactions. For example, in the Rosenmund reduction of acyl chlorides to aldehydes, these poisons are crucial for preventing the further reduction of the aldehyde product to an alcohol. juniperpublishers.comunacademy.com Similarly, in the hydrogenation of alkynes, poisons like quinoline (B57606) or sulfur compounds deactivate the palladium sites to prevent the complete saturation of the triple bond to an alkane, thus favoring the formation of the desired alkene. wikipedia.orgvedantu.com This principle of deactivating specific sites is also applied in Lindlar catalysts, which often consist of palladium on a support like barium sulfate or calcium carbonate, poisoned with lead acetate (B1210297) and quinoline. wikipedia.org

A key consequence of site-specific deactivation is the effective prevention of unwanted reaction pathways. The primary goal in many selective hydrogenations is to stop the reaction at an intermediate stage.

Over-hydrogenation: In the Rosenmund reduction, the aldehyde product is susceptible to further hydrogenation to a primary alcohol. unacademy.combyjus.com The presence of a poison, such as quinoline-sulfur, inactivates the catalyst towards this secondary reduction, thus preserving the aldehyde. juniperpublishers.comunacademy.com This deactivation is necessary because the resulting alcohol could react with the starting acyl chloride to form an ester byproduct. unacademy.com In the context of alkyne hydrogenation, modifiers prevent the reduction of the initially formed alkene to the corresponding alkane. wikipedia.org

Isomerization: Palladium catalysts can sometimes promote the isomerization of double bonds. masterorganicchemistry.com The use of specific modifiers can suppress these unwanted isomerization reactions, ensuring the desired stereochemistry of the product, such as the formation of cis-alkenes from alkynes. wikipedia.org The catalytic hydrogenation of natural rubber using Pd/BaSO₄ involves competitive reactions of hydrogenation and cis-trans isomerization, the extent of which is dependent on reaction parameters. researchgate.net

The introduction of modifiers and poisons does more than simply block active sites; it can induce significant changes in the surface structure and electronic properties of the palladium catalyst. The modifying effect is often associated with changes to the geometric and electronic (or ligand) properties of the palladium surface. mdpi.com

Adding a second metal or a non-metallic element like sulfur can alter the electronic state of the surface palladium atoms. mdpi.comnih.gov This can be observed through techniques like X-ray Photoelectron Spectroscopy (XPS), which can detect shifts in the binding energies of palladium's core electrons. mdpi.comnsf.gov For instance, sulfur-containing modifiers can react with palladium to form palladium sulfide (B99878) phases (e.g., Pd₄S), which exhibit different electronic properties and a more uniform distribution of active sites compared to pure palladium. nih.govcore.ac.uk These electronic modifications influence the adsorption and desorption energies of reactants and products, which is a key factor in enhancing selectivity. core.ac.uk

Modifiers also exert a "geometric" or "ensemble" effect by diluting the palladium atoms on the catalyst surface. mdpi.com This isolation of active palladium sites can inhibit reactions that require larger ensembles of palladium atoms, thereby favoring pathways that can proceed on smaller sites or single atoms. mdpi.comcore.ac.uk

Kinetic Studies and Quantitative Reaction Rate Determination

Kinetic studies are essential for understanding the underlying mechanism of a catalytic reaction and for optimizing process conditions. For Pd/BaSO₄-catalyzed reactions, these studies involve determining the influence of various parameters on the reaction rate and calculating fundamental kinetic constants like activation energies.

Table 1: Apparent Activation Energies for Various Reactions Catalyzed by Pd/BaSO₄

| Catalytic Process | Apparent Activation Energy (Ea) | Reference |

|---|---|---|

| Hydrogenation of Polystyrene | 59.6 kJ/mol | acs.org |

| General Process (unspecified) | 49.1 kJ/mol | scirp.org |

| Hydrogenation of Mandelic Acid Derivatives | 43 kJ/mol | scispace.com |

| Hydrogenation of Benzophenone (B1666685) | 56 kJ/mol | epa.gov |

The rate of a reaction catalyzed by Pd/BaSO₄ is a function of several experimental variables. Understanding these dependencies is crucial for process control and optimization.

Substrate Concentration: The reaction order with respect to the substrate can vary. For the hydrogenation of polystyrene, the rate was found to be approximately first-order with respect to the polymer concentration. acs.org In contrast, the hydrogenation of benzophenone using Raney nickel (with Pd/BaSO₄ as a tested alternative) showed a zero-order dependence on the substrate concentration, suggesting that under the studied conditions, the catalyst surface was saturated with the reactant. epa.gov

Hydrogen Pressure: The influence of hydrogen pressure is also system-dependent. In the polystyrene hydrogenation study, the reaction rate was independent of hydrogen pressure above a threshold of about 500 psig. acs.org However, the hydrogenation of benzophenone exhibited a first-order dependence on the partial pressure of hydrogen. epa.gov The hydrogenation of natural rubber is also dependent on hydrogen pressure. researchgate.net

Temperature: As dictated by the Arrhenius equation, reaction temperature has a significant impact on the rate. The determination of activation energy is predicated on this relationship. acs.orgscispace.com

Solvent Effects: The choice of solvent can influence catalytic activity and selectivity. Solvents such as acetone, ethyl acetate, toluene, and various alcohols have been used in Pd/BaSO₄ catalyzed reactions, with the optimal choice depending on the specific substrate and desired outcome. juniperpublishers.comepa.gov

Table 2: Summary of Parametric Dependencies for Reactions using Pd/BaSO₄ or Related Systems

| Reaction | Substrate Conc. Dependence | H₂ Pressure Dependence | Catalyst Loading Dependence | Reference |

|---|---|---|---|---|

| Polystyrene Hydrogenation | First-order | Zero-order (above 500 psig) | Not specified | acs.org |

| Benzophenone Hydrogenation | Zero-order | First-order | First-order | epa.gov |

Characterization of Palladium on Barium Sulfate Catalysts

Spectroscopic and Microscopic Techniques for Structural and Compositional Analysis

X-ray Diffraction (XRD) for Palladium Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a fundamental technique used to identify the crystalline phases within the catalyst and to determine the crystallinity and average size of the palladium nanoparticles. The XRD pattern of a Pd/BaSO₄ catalyst typically shows sharp diffraction peaks corresponding to the orthorhombic barite phase of the barium sulfate (B86663) support. Diffraction peaks for metallic palladium (which has a face-centered cubic, fcc, structure) can also be observed, though their intensity may be low if the palladium loading is minimal or if the particles are very small and highly dispersed. mdpi.com

In a study on 5% Pd/BaSO₄ used for the decarboxylation of aliphatic esters, XRD patterns were compared for the fresh and used catalyst. psu.edu The analysis revealed that after the reaction, the catalyst showed a better crystallization, indicating that sintering and agglomeration of the palladium nanoparticles had occurred under the reaction conditions. psu.edu The primary diffraction peak for Pd (111) is typically observed around 2θ = 40.1°. The broadening of this peak can be used in the Scherrer equation to estimate the average crystallite size of the Pd nanoparticles. For instance, in some palladium catalysts, the absence of detectable Pd peaks in the XRD pattern suggests that the Pd particles are smaller than the detection limit of the technique (typically < 3-4 nm) or are present in an amorphous state. mdpi.com

Table 1: Representative XRD Data for a 5% Pd/BaSO₄ Catalyst

| 2θ (degrees) | Phase Identification | Miller Indices (hkl) | Notes |

|---|---|---|---|

| 25.7° | BaSO₄ | (111) | Main peak for Barite support |

| 26.5° | BaSO₄ | (200) | Characteristic peak for Barite |

| 28.7° | BaSO₄ | (210) | Characteristic peak for Barite |

| 40.1° | Pd | (111) | Broad peak indicates nanocrystalline Pd. Intensity may increase after use, suggesting particle sintering. psu.edu |

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Dispersion

Transmission Electron Microscopy (TEM) is an indispensable tool for directly visualizing the palladium nanoparticles on the barium sulfate support. It provides critical information on the particle size, shape (morphology), and their distribution (dispersion) across the support surface. High-resolution TEM (HRTEM) can even resolve the lattice fringes of individual palladium crystallites.

Analysis of TEM images allows for the construction of a particle size distribution histogram, from which an average particle size and standard deviation can be calculated. This is crucial as catalytic activity and selectivity are often highly dependent on particle size. For example, studies on used Pd/BaSO₄ catalysts have confirmed through TEM that agglomeration and growth of Pd nanoparticles can occur during reaction, which often correlates with a decrease in catalytic activity. psu.edu The nanoparticles are typically observed as dark spots against the lighter background of the barium sulfate support.

Table 2: Example of Pd Nanoparticle Size Distribution from TEM Analysis

| Particle Size Range (nm) | Percentage of Particles (%) |

|---|---|

| 2.0 - 4.0 | 15 |

| 4.1 - 6.0 | 45 |

| 6.1 - 8.0 | 30 |

| 8.1 - 10.0 | 10 |

| Average Size | 5.8 nm |

N₂ Physisorption for Surface Area and Porosity Characterization

The surface area and porosity of the catalyst and its support are key parameters that influence the accessibility of reactant molecules to the active palladium sites. These properties are typically determined by nitrogen (N₂) physisorption analysis at 77 K. The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area from the nitrogen adsorption isotherm.

Barium sulfate is known to be a low surface area support. samaterials.com This characteristic can be advantageous in certain reactions where it limits the activity of the palladium, thereby increasing selectivity. Commercial 5% Pd on barium sulfate catalysts can have a specific surface area of approximately 2.8 m²/g. strem.com In contrast, other supports like activated carbon or alumina (B75360) can have surface areas several orders of magnitude higher. polimi.it The analysis of the adsorption/desorption isotherm shape also provides information on the pore size distribution and pore volume of the catalyst material.

Table 3: Comparative Surface Properties of Palladium Catalysts

| Catalyst | Support | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Source |

|---|---|---|---|---|

| 5% Pd/BaSO₄ | Barium Sulfate | ~2.8 | 0.61 | strem.com |

| Lindlar Catalyst (Pd-Pb/CaCO₃) | Calcium Carbonate | 8 | 0.10 | polimi.it |

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States and Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation state of the elements within the top few nanometers of the catalyst surface. For Pd/BaSO₄ catalysts, XPS is used to analyze the Pd 3d, Ba 3d, S 2p, and O 1s core level spectra.

The Pd 3d spectrum is of particular interest as it can distinguish between metallic palladium (Pd⁰) and oxidized palladium species (e.g., Pd²⁺ in PdO). The Pd 3d signal is a doublet, corresponding to the Pd 3d₅/₂ and Pd 3d₃/₂ spin-orbit components. For metallic palladium, the Pd 3d₅/₂ peak typically appears at a binding energy of around 335.0-335.2 eV. mdpi.com The presence of oxidized species is indicated by a shift to higher binding energies; for example, the Pd 3d₅/₂ peak for Pd²⁺ is often observed in the range of 336.0-337.5 eV. mdpi.comresearchgate.net The ratio of these species on the surface can significantly impact catalytic performance. Shifts in the binding energies of Pd can also indicate electron transfer between the palladium and the support, revealing strong metal-support interactions. mdpi.com

Table 4: Representative XPS Binding Energies for Pd/Support Catalysts

| Species | Core Level | Binding Energy (eV) | Notes |

|---|---|---|---|

| Metallic Palladium | Pd 3d₅/₂ | ~335.2 | The primary state for active hydrogenation catalysts. mdpi.com |

| Oxidized Palladium | Pd 3d₅/₂ | ~336.0 - 337.5 | Indicates the presence of Pd²⁺ (e.g., PdO) on the surface. mdpi.comresearchgate.net |

| Barium | Ba 3d₅/₂ | ~780.5 | Characteristic of BaSO₄ support. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Loading and Purity

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the precise elemental composition of the catalyst. It is the standard method for verifying the palladium loading on the barium sulfate support. The catalyst is first digested in strong acid (such as aqua regia) to bring the elements into solution, which is then introduced into the plasma.

ICP-MS can accurately quantify the weight percentage of palladium, ensuring it meets the synthesis specifications. For example, a study analyzing a commercial 5% Pd/BaSO₄ catalyst using ICP-MS after microwave digestion found the actual palladium content to be 4.90%. scirp.orgresearchgate.net This technique is also capable of detecting trace-level impurities in the catalyst, which could act as poisons and adversely affect its performance.

Table 5: ICP-MS Analysis of a Nominal 5% Pd/BaSO₄ Catalyst

| Element | Specified Loading (wt.%) | Measured Loading (wt.%) | Method | Source |

|---|

Solid-State Nuclear Magnetic Resonance (NMR) for Probing Local Environments

Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful, non-destructive technique that probes the local atomic environment of specific nuclei in the catalyst. While less common for this specific material than other techniques, it offers unique insights. The ¹⁰⁵Pd nucleus is NMR-active, and recent advancements have enabled its direct observation in the solid state. rsc.orgrsc.org

¹⁰⁵Pd SSNMR is extremely sensitive to the local structure and can distinguish between palladium atoms in different coordination environments, such as those on the surface versus those in the bulk of a nanoparticle. rsc.orgrsc.org The large quadrupole moment of ¹⁰⁵Pd makes the NMR parameters highly sensitive to small structural distortions and longer-range disorder, providing information that is complementary to diffraction methods. rsc.org While direct ¹⁰⁵Pd NMR studies on Pd/BaSO₄ have not been widely reported, the technique holds significant potential for elucidating structure-function relationships by differentiating between various Pd sites on the support. Other nuclei, such as ³¹P or ¹³C in adsorbed probe molecules or ligands, can also be studied by SSNMR to understand interactions at the catalyst surface. uni-stuttgart.de

Table 6: Potential Nuclei for SSNMR Characterization of Pd/BaSO₄ Systems

| Nucleus | Spin (I) | Natural Abundance (%) | Information Probed |

|---|---|---|---|

| ¹⁰⁵Pd | 5/2 | 22.33 | Direct probing of Pd local environment, surface vs. bulk sites, electronic structure (Knight shift), and structural disorder. rsc.org |

| ¹³C | 1/2 | 1.07 | Adsorption of CO or organic molecules to probe active sites. |

| ³¹P | 1/2 | 100 | Adsorption of phosphine-based ligands or probe molecules to characterize surface sites. uni-stuttgart.de |

Advanced In-Situ and Operando Characterization for Reaction Monitoring

The catalytic performance of palladium on barium sulfate (Pd/BaSO4), particularly its activity and selectivity in reactions like the Rosenmund reduction, is critically dependent on the dynamic state of the palladium surface under reaction conditions. alfa-chemistry.combyjus.com Traditional ex-situ characterization methods, which analyze the catalyst before or after a reaction, often fail to capture the transient nature of active sites and the complex interactions between the catalyst, reactants, and products. To bridge this gap, advanced in-situ (in place) and operando (working) characterization techniques are employed. numberanalytics.come-bookshelf.de These methods allow for the real-time monitoring of the catalyst's structural and electronic properties as the reaction proceeds, providing invaluable insights into reaction mechanisms, catalyst activation, and deactivation pathways. numberanalytics.comnih.gov

Operando studies are particularly powerful as they simultaneously measure the catalytic performance (e.g., conversion and selectivity) while characterizing the catalyst, enabling direct correlation between its state and its function. nih.govornl.gov For Pd/BaSO4 catalysts, these techniques are crucial for understanding phenomena such as the partial reduction of acyl chlorides to aldehydes while preventing over-reduction to alcohols, the formation of palladium hydrides during hydrogenation, and the influence of catalyst poisons like quinoline (B57606). alfa-chemistry.combyjus.comnumberanalytics.com

Spectroscopic and Scattering Techniques

A variety of sophisticated techniques can be adapted for the in-situ and operando study of Pd/BaSO4 catalysts.

X-ray Absorption Spectroscopy (XAS): This is a powerful tool for probing the electronic state and local atomic environment of palladium. numberanalytics.comnih.gov Operando XAS can track changes in the Pd oxidation state during a reaction, which is crucial for understanding redox cycles in catalytic processes. nih.govresearchgate.net For instance, it can monitor the reduction of a Pd(II) precursor to active Pd(0) and detect the formation of palladium hydrides or carbides, which are known to influence catalyst activity and selectivity in hydrogenation reactions. numberanalytics.comunito.it The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides information on the coordination number and distances of neighboring atoms, allowing researchers to observe changes in the palladium nanoparticles' structure or their interaction with the barium sulfate support. nih.govcnrs.fr

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique is highly sensitive to vibrational modes of adsorbed molecules, making it ideal for identifying surface intermediates and understanding reaction pathways. mdpi.comresearchgate.net An operando DRIFTS setup can monitor the adsorption of reactants, such as acyl chlorides, and the formation of aldehyde products on the catalyst surface in real-time. It can also shed light on the role of poisons or modifiers, which may selectively block certain active sites to prevent over-reduction of the aldehyde product. byjus.commdpi.com

Raman Spectroscopy: Operando Raman spectroscopy is another vibrational technique that provides complementary information to DRIFTS, particularly for liquid-phase reactions. nanoge.orgresearchgate.netnih.gov It is effective for studying the catalyst structure and identifying adsorbed species. ornl.govnih.gov For Pd-catalyzed reactions, it can help track the evolution of intermediates and understand the catalyst's chemical state under working conditions. nanoge.orgnih.gov

X-ray Diffraction (XRD): When performed in-situ or operando, XRD can monitor the bulk crystalline structure of the catalyst. nih.gov This is particularly useful for detecting phase changes, such as the formation of palladium hydride (PdHx) phases during hydrogenation reactions. numberanalytics.com The presence and stoichiometry of these hydride phases can significantly impact the catalytic pathway and selectivity. numberanalytics.comnih.gov

Research Findings from In-Situ and Operando Studies

While studies dedicated specifically to operando analysis of Pd/BaSO4 are emerging, insights can be drawn from research on other supported palladium catalysts, which highlight the potential of these techniques.

| Technique | Information Obtained | Relevance to Pd/BaSO4 Reactions | Research Insights / Examples |

| In-Situ / Operando XAS | Oxidation state of Pd (XANES), local coordination environment, and interatomic distances (EXAFS). nih.govcnrs.fr | Monitoring Pd(0) formation, detecting palladium hydride (PdHx) during hydrogenation, and observing changes in Pd nanoparticle structure. numberanalytics.comresearchgate.net | Studies on other Pd catalysts have used operando XAS to confirm the reduction of Pd(II) to Pd(0) as the active state and to observe the dynamic formation of PdHx phases, which are crucial for H2 activation but can also lead to deactivation if not controlled. numberanalytics.comnih.govresearchgate.net |

| Operando DRIFTS | Identification of surface-adsorbed species (reactants, intermediates, products) and understanding the role of catalyst poisons. mdpi.comresearchgate.net | Directly observing the conversion of an acyl chloride to an aldehyde on the surface and understanding how poisons like quinoline-sulfur prevent further reduction to an alcohol in the Rosenmund reaction. alfa-chemistry.com | On other systems, DRIFTS has been used to monitor the accumulation of intermediates like formates on the catalyst surface during methane (B114726) oxidation, providing a direct link between surface species and catalyst activity. researchgate.net |

| Operando Raman Spectroscopy | Vibrational fingerprints of the catalyst and adsorbed molecules, useful for both solid-gas and solid-liquid interfaces. ornl.govnanoge.org | Tracking intermediates in liquid-phase hydrogenations or cross-coupling reactions and monitoring the structural integrity of the catalyst under reaction conditions. | Operando Raman has successfully identified adsorbed intermediates like *CO and COO- during CO2 electroreduction on copper catalysts, demonstrating its power to elucidate complex reaction mechanisms at the catalyst-electrolyte interface. nanoge.orgresearchgate.netnih.gov |

| In-Situ XRD | Bulk crystalline phase identification and monitoring of structural changes. nih.gov | Detecting the formation and evolution of crystalline palladium hydride phases during hydrogenation. numberanalytics.com | In-situ XRD has been used to correlate the growth of graphitic carbon and metal particle sintering with catalyst deactivation during dry reforming reactions, showcasing its ability to identify mechanisms of catalyst failure. nih.gov |

These advanced characterization methods are essential for moving beyond "black box" catalysis. By observing the Pd/BaSO4 catalyst in its working state, researchers can gain a fundamental understanding of what makes it an effective and selective catalyst, paving the way for the rational design of improved catalytic systems. numberanalytics.come-bookshelf.de

Theoretical and Computational Approaches to Palladium on Barium Sulfate Catalysis

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool in catalysis research, enabling the detailed investigation of complex reaction mechanisms on catalyst surfaces. researchgate.net By solving the quantum mechanical equations that govern electron behavior, DFT can accurately model the geometric and electronic structures of reactants, intermediates, transition states, and products. chemrxiv.orgacs.org For Pd/BaSO₄ systems, DFT studies provide fundamental insights into how palladium nanoparticles interact with the barium sulfate (B86663) support and how this composite material facilitates chemical transformations. These calculations can elucidate the entire catalytic cycle, from the initial binding of reactants to the final release of products, revealing the energetic landscape of the reaction. acs.orgresearchgate.net

Elucidation of Adsorption Geometries and Energetics

The first step in any heterogeneous catalytic reaction is the adsorption of reactant molecules onto the catalyst surface. The geometry and energy of this adsorption are critical as they dictate the subsequent reaction steps. DFT calculations can precisely determine the most stable adsorption sites for various molecules on palladium surfaces and quantify the strength of these interactions.

Studies on palladium surfaces have shown that the adsorption energy varies significantly with the coordination site. For instance, DFT calculations for hydrogen adsorption on Pd(111) surfaces indicate that threefold hollow sites are the most energetically favorable, followed by bridge sites, with atop sites being the least stable. tcd.ie Similarly, for organic molecules, different binding modes are possible. The adsorption of ethene on a Pt(111) surface, a system analogous to palladium, most favorably occurs at a bridge site in a di-σ type fashion with a calculated adsorption energy of 108.7 kJ mol⁻¹. tcd.ie Such calculations reveal significant bond elongation in the adsorbed molecule (e.g., the C-C bond in ethene), indicating activation of the molecule upon adsorption. tcd.ie

The nature of the support also plays a crucial role. DFT studies on single palladium atoms adsorbed on γ-alumina surfaces have shown that the degree of surface hydroxylation is a key parameter influencing the metal-support interaction, which in turn affects the adsorption energy and mobility of the palladium atom. researchgate.net While specific DFT studies on the BaSO₄ support are less common, the principles derived from other systems are transferable. The interaction between palladium and the sulfate groups on the barium sulfate support can influence the electronic properties of the palladium nanoparticles, thereby affecting their interaction with reactant molecules. researchgate.netrsc.org

| Adsorbate | Palladium Surface/Site | Adsorption Energy (kJ mol⁻¹) | Bonding Mode |

|---|---|---|---|

| Hydrogen (H) | Pd(111) - fcc hollow site | -2.65 eV (~256 kJ mol⁻¹) | - |

| Ethene (C₂H₄) | Pt(111) - bridge site | 108.7 | di-σ |

| Ethene (C₂H₄) | Pt(111) - atop bridge | 85.8 | - |

*Data for Pt(111) is used as a well-studied analogue to demonstrate the principles of DFT calculations for adsorption energies on noble metal surfaces. tcd.ie

Identification of Transition States and Reaction Pathways

After adsorption, the reactants undergo a series of transformations, passing through high-energy transition states to form products. Identifying these transition states and mapping the corresponding reaction pathways is a primary goal of mechanistic studies. DFT calculations are exceptionally well-suited for this task, allowing researchers to locate the saddle points on the potential energy surface that correspond to transition states and to trace the minimum energy path connecting reactants, intermediates, and products. mdpi.com

For example, a DFT investigation into the methoxycarbonylation of styrene (B11656) catalyzed by a palladium complex identified the key transition states for the reaction. mdpi.com The calculations revealed that the rate-determining step was the oxidative addition of methanol, proceeding through a transition state with an activation-free energy barrier of 40.8 kcal mol⁻¹ for the linear product. mdpi.com The geometry of the transition state, including critical bond lengths like Pd-O (2.071 Å) and O-H (1.716 Å), could be precisely determined. mdpi.com

Prediction of Selectivity and Stereochemical Outcomes Based on Electronic Structure

One of the most powerful applications of computational chemistry in catalysis is the prediction of selectivity (chemo-, regio-, and stereo-). DFT calculations can rationalize and predict the outcome of reactions where multiple products are possible. This is achieved by comparing the activation energies of the transition states leading to the different products; the pathway with the lower energy barrier will be kinetically favored. rsc.org

A notable example is the prediction of stereoselectivity in the Pd-catalyzed 1,4-conjugate addition. By developing a transition-state force field guided by DFT calculations (a method known as Q2MM), researchers were able to predict the stereochemical outcome for a wide range of substrates and ligands. The model achieved a mean unsigned error of just 1.8 kJ/mol when compared to experimental results, demonstrating excellent predictive power. nih.gov The enantioselectivities obtained directly from DFT calculations were in excellent agreement with experimental values, with the models rationalizing the observed outcomes based on steric effects. nih.gov

Regioselectivity can also be predicted. For Pd-catalyzed C-H functionalization reactions, DFT can be used to calculate properties like C-H bond acidity. These calculated descriptors can then be correlated with the observed regioselectivity, providing a predictive tool for identifying which C-H bond in a complex molecule is most likely to react. rsc.org This predictive capability is invaluable for synthetic planning, allowing chemists to design substrates and catalyst systems that favor the formation of a desired isomer, thereby minimizing waste and improving efficiency.

Molecular Dynamics Simulations for Understanding Catalyst-Substrate Interactions

While DFT is excellent for studying static structures and reaction energetics, it is computationally expensive for simulating the dynamic behavior of systems over longer timescales. This is where Molecular Dynamics (MD) simulations become valuable. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

In the context of Pd/BaSO₄ catalysis, MD simulations can provide insights into several dynamic processes that are difficult to capture with static DFT calculations. For instance, DFT-based MD simulations have been used to study the behavior of hydrogen molecules interacting with a palladium cluster on a graphene support, a model for understanding hydrogen storage and activation. mdpi.com

MD simulations can be used to:

Explore the conformational landscape of substrates on the catalyst surface: Large molecules can adopt many different conformations upon adsorption. MD can simulate the transitions between these conformations and identify the most populated states.

Understand the role of the solvent: For reactions carried out in a liquid phase, MD can explicitly model the solvent molecules and their interactions with both the catalyst and the substrate, providing a more realistic picture of the catalytic environment.

Investigate the dynamic nature of the catalyst itself: The catalyst surface is not static but can undergo reconstruction in response to adsorbates or reaction conditions. MD simulations can capture these dynamic changes in the catalyst structure. tum.deresearchgate.net

By combining the accuracy of DFT for energetics with the temporal evolution provided by MD, researchers can build a more complete and dynamic picture of the catalyst-substrate interactions that govern the performance of Pd/BaSO₄. mdpi.com

Computational Design and Screening of Modified Palladium on Barium Sulfate Systems

Beyond understanding existing catalysts, a major goal of computational chemistry is the rational design of new and improved catalytic systems. mdpi.comnih.gov Computational screening allows researchers to evaluate a large number of potential catalyst modifications in silico, thereby prioritizing the most promising candidates for experimental synthesis and testing. This approach can dramatically accelerate the catalyst discovery process.

The design process often relies on identifying "descriptors"—simple, calculable properties that correlate with catalytic activity or selectivity. For example, the adsorption energy of a key intermediate or the d-band center of the metal catalyst can serve as descriptors. researchgate.net By calculating these descriptors for a wide range of modified systems (e.g., Pd alloyed with another metal, or with different support materials), researchers can create "volcano plots" that predict the optimal catalyst composition.

Recent studies have demonstrated the success of this approach. For instance, in the search for catalysts for H₂O₂ synthesis, a computational screening process benchmarked various bimetallic alloys against palladium. This led to the identification of a Pd-free Ni₆₁Pt₃₉ alloy that exhibited a 9.5-fold enhancement in cost-normalized productivity compared to pure Pd.

For modifying Pd/BaSO₄ systems, computational screening could be used to investigate:

Doping the palladium nanoparticles: Introducing a second metal (e.g., Ag, Au, Cu) to form bimetallic nanoparticles can alter the electronic structure and catalytic properties. DFT can predict the stability of these alloys and their effect on reaction barriers.

Modifying the BaSO₄ support: Introducing defects or dopants into the support material can change the metal-support interaction and influence the catalyst's performance.

Screening catalyst poisons or promoters: The effect of additives, such as the quinoline (B57606) used in Lindlar's catalyst (a poisoned Pd/CaCO₃/Pb(OAc)₂ system), can be modeled to understand their mechanism of action and to screen for more effective and environmentally benign alternatives.

By leveraging these computational design and screening strategies, it is possible to move beyond trial-and-error experimentation and towards the rational, predictive design of next-generation palladium on barium sulfate catalysts with enhanced activity, selectivity, and stability.

Advancements and Future Directions in Palladium on Barium Sulfate Catalysis

Development of Lead-Free and Environmentally Benign Catalyst Alternatives

The traditional Lindlar catalyst, consisting of palladium on a support like barium sulfate (B86663) or calcium carbonate, is "poisoned" with lead compounds to moderate its activity and achieve high selectivity for alkyne semi-hydrogenation. wikipedia.org However, the high toxicity of lead has driven intensive research into developing more environmentally benign alternatives that eliminate its use.

Recent breakthroughs have focused on non-precious metal catalysts and modified palladium systems. Researchers have successfully developed lead- and palladium-free catalysts for alkyne semi-hydrogenation using cobalt and nickel nanoparticles. acs.orgchemistryworld.com For example, cobalt nanoparticles modified by nitrogen-doped carbon and supported on silica (B1680970) have demonstrated high selectivity in converting alkynes to alkenes and could be recycled for multiple runs with consistent activity. rsc.org Similarly, a nickel-based catalyst on a similar support has shown excellent performance under mild conditions for the semi-hydrogenation of various alkynes, including vitamin precursors. acs.orgfigshare.com

Beyond replacing palladium entirely, efforts have been made to create lead-free palladium catalysts. Pd-B catalysts and ligand-modified palladium on carbon (Pd/C) have emerged as highly selective and active lead-free options for the hydrogenation of alkynols. mdpi.com These alternatives often leverage distinct active site isolation and unique electronic properties to achieve the desired selectivity without resorting to toxic heavy metal poisons. mdpi.com

Table 1: Comparison of Lead-Free Alternatives to Traditional Lindlar Catalyst

| Catalyst System | Active Metal | Support/Modifier | Key Advantages | Reference |

|---|---|---|---|---|

| Cobalt-based Catalyst | Cobalt (Co) | Silica with N-doped Carbon | Lead- and palladium-free; recyclable; selective in presence of other reducible groups. | chemistryworld.comrsc.org |

| Nickel-based Catalyst | Nickel (Ni) | Silica with N-doped Carbon | Lead- and palladium-free; operates under mild conditions (5 bar H₂, 100 °C). | acs.orgfigshare.com |

| Ligand-Modified Pd Catalyst | Palladium (Pd) | Carbon (C) | Lead-free; high activity and selectivity due to electronic effects of ligands. | mdpi.com |

| Palladium-Boron Catalyst | Palladium (Pd) | Boron (B) | Lead-free; uses hydrogen from water via electrocatalysis, reducing energy needs. | mdpi.com |

Strategies for Enhanced Catalyst Stability, Longevity, and Regeneration

The long-term performance of a heterogeneous catalyst is critical for its industrial viability. For Pd/BaSO₄, stability is influenced by the properties of the support and the reaction conditions. The barium sulfate support itself is chemically inert and contributes to the catalyst's stability and selectivity. chemimpex.comsamaterials.com Barium compounds are also known to improve the thermal stability of catalysts, a property leveraged in automotive exhaust treatment systems. the-innovation.orgdiva-portal.org

Catalyst deactivation is a primary challenge, typically occurring through two main pathways: thermal sintering, where high temperatures cause palladium nanoparticles to agglomerate, reducing the active surface area, and chemical poisoning, where substances like sulfur compounds from reactants or solvents strongly adsorb to and block active palladium sites. diva-portal.orgdcl-inc.com The presence of water can also accelerate deactivation processes. dcl-inc.com

To counter deactivation, various regeneration strategies are being explored to extend catalyst life.

Thermal Regeneration : This involves heating the spent catalyst in a controlled atmosphere to desorb poisons. While effective for some contaminants, complete regeneration may require temperatures above 650°C, which risks thermal sintering of the palladium particles. dcl-inc.com

Chemical Regeneration : This approach uses chemical treatments to restore activity. For automotive catalysts containing barium, periodically switching to a fuel-rich (reducing) exhaust stream helps release stored compounds and regenerate the surface. dcl-inc.com Wet-chemical methods, such as washing with dilute solutions of oxalic or citric acid, have proven effective in dissolving and removing certain contaminants from the catalyst washcoat. diva-portal.org For complete recovery of the precious metal from a spent catalyst, palladium can be dissolved in aqua regia, separated from the barium sulfate support, and then re-deposited onto fresh support material. orgsyn.org

Table 2: Deactivation and Regeneration of Palladium Catalysts

| Process | Description | Example/Method | Reference |

|---|---|---|---|

| Deactivation | Thermal Sintering | Agglomeration of Pd nanoparticles at high temperatures, reducing active surface area. | diva-portal.org |

| Chemical Poisoning | Strong adsorption of impurities (e.g., sulfur) onto active Pd sites, blocking reactivity. | dcl-inc.com | |